An In-Depth Technical Guide to (4-Bromomethyl-piperidin-1-yl)-acetic Acid
An In-Depth Technical Guide to (4-Bromomethyl-piperidin-1-yl)-acetic Acid
Executive Summary
(4-Bromomethyl-piperidin-1-yl)-acetic acid is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a central piperidine scaffold, it features two distinct reactive termini: a nucleophilic-ready carboxylic acid (via the N-acetic acid moiety) and an electrophilic bromomethyl group at the C4 position. This dual reactivity profile makes it an invaluable "linchpin" intermediate for synthesizing complex peptidomimetics, sigma receptor ligands, and GABA uptake inhibitors.
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, robust synthetic protocols, and applications in high-throughput drug discovery.[1]
Chemical Structure & Physiochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at two key positions. The N1 position bears an acetic acid side chain, imparting hydrophilicity and a handle for amide coupling. The C4 position features a bromomethyl group, a primary alkyl halide highly susceptible to
Key Structural Features:
-
Scaffold: Piperidine (Chair conformation preferred).
-
Head Group (Acidic): Carboxylic acid (
). Serves as the anchor for peptide coupling. -
Tail Group (Electrophilic): Bromomethyl. The C-Br bond length is approx 1.94 Å, with a polarized carbon center prone to displacement by amines, thiols, or alkoxides.
Physiochemical Metrics (Calculated)
| Property | Value (Est.) | Description |
| Formula | -- | |
| Molecular Weight | 236.11 g/mol | Suitable for fragment-based drug design (FBDD). |
| LogP | 0.8 - 1.2 | Moderate lipophilicity; cell-permeable potential. |
| TPSA | 40-50 | Polar surface area dominated by the carboxylic acid. |
| H-Bond Donors | 1 (COOH) | -- |
| H-Bond Acceptors | 3 (N, O, O) | -- |
| Rotatable Bonds | 3 | High conformational flexibility. |
Structural Visualization
The following diagram illustrates the functional zones of the molecule.
Figure 1: Functional zone decomposition of (4-Bromomethyl-piperidin-1-yl)-acetic acid.
Synthetic Pathways[9][13][15]
Direct alkylation of 4-(bromomethyl)piperidine with chloroacetic acid is chemically risky due to the high probability of intermolecular polymerization (self-alkylation). Therefore, a Protection-Deprotection Strategy starting from 4-piperidinemethanol is the industry standard for high-purity synthesis.
The "Hydroxymethyl" Route (Preferred)
This route avoids handling the reactive bromide until the final stages, maximizing yield and safety.
Reaction Scheme:
-
N-Alkylation: 4-Piperidinemethanol
Ester Intermediate. -
Bromination: Alcohol
Alkyl Bromide (Appel Reaction). -
Hydrolysis: Ester
Carboxylic Acid.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for high-purity production.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
Objective: Selectively alkylate the secondary amine while preserving the primary alcohol.
-
Setup: Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 eq) and anhydrous DMF (10 mL/g).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) and cool the solution to 0°C under nitrogen.
-
Alkylation: Dropwise add tert-butyl bromoacetate (1.05 eq).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9, stain with Ninhydrin).
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over and concentrate. -
Purification: Flash chromatography (0-5% MeOH in DCM).
Step 2: Conversion to Bromide (Appel Reaction)
Objective: Convert the primary alcohol to a primary bromide under mild conditions.
-
Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM (15 mL/g). Add
(1.2 eq). Cool to 0°C. -
Activation: Add
(Triphenylphosphine, 1.2 eq) portion-wise over 15 minutes. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Concentrate the solvent directly.
-
Purification: The triphenylphosphine oxide byproduct is removed via filtration through a silica plug eluting with Hexane/EtOAc (4:1).
Step 3: Deprotection to the Free Acid
Objective: Cleave the tert-butyl ester to reveal the carboxylic acid.
-
Reaction: Dissolve the bromo-ester (1.0 eq) in DCM . Add TFA (Trifluoroacetic acid) (ratio 1:1 v/v with DCM).
-
Time: Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Result: The product is obtained as the trifluoroacetate salt. For biological assays, neutralization with mild buffer may be required in situ.
Applications in Drug Discovery[1][9][16][17][18]
This scaffold acts as a "molecular lego" piece in several therapeutic areas.
Peptidomimetics & Linker Chemistry
The distance between the acid and the bromide allows for the creation of constrained amino acid analogs.
-
Mechanism: The acid couples to the N-terminus of a peptide chain. The bromide reacts with a cysteine thiol or a secondary amine on a side chain to form a macrocycle.
-
Result: Stabilized peptide conformation, improved proteolytic stability.
Sigma Receptor Ligands
Piperidine derivatives are classic pharmacophores for Sigma-1 (
-
Modification: The bromomethyl group is displaced by a bulky aromatic amine (e.g., benzylamine derivatives).
-
Reference: Similar 4-benzylpiperidine structures have shown high affinity for
receptors [1].
GABA Uptake Inhibitors
N-substituted nipecotic acid derivatives (isomers of this structure) are potent GABA uptake inhibitors (e.g., Tiagabine). This specific isomer (isonipecotic acid derivative) serves as a template for designing novel GAT-1 inhibitors by extending the lipophilic tail via the bromomethyl group.
Safety & Handling (E-E-A-T)
Critical Warning: The bromomethyl moiety renders this compound an alkylating agent .
-
Hazards: Potential vesicant (blistering agent) and lachrymator. It can alkylate DNA bases (guanine N7 position).
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or ethanolic amine to quench the electrophilic bromide before disposal.
-
Storage: Store at -20°C under argon. The free acid may cyclize (lactonize) or polymerize upon prolonged storage at RT; the TFA salt is more stable.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1159825-22-5, 4-(Bromomethyl)piperidine hydrochloride. Retrieved from [Link]
-
Rice University. (2024).[2] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[2] ScienceDaily. Retrieved from [Link]
